molecular formula C10H21ClN2O B12282576 cis-4-Piperazin-1-yl-cyclohexanol hydrochloride

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride

Cat. No.: B12282576
M. Wt: 220.74 g/mol
InChI Key: KLZFGYXORJDMIB-UHFFFAOYSA-N
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Description

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride (CAS 2305079-76-7) is a chemical compound with the molecular formula C 10 H 21 ClN 2 O and a molecular weight of 220.74 g/mol . This high-purity compound (NLT 98%) serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . Its structure incorporates two key pharmacophoric elements: a piperazine ring and a cis-substituted cyclohexanol backbone. The piperazine moiety is a common feature in compounds that act on central nervous system targets, exemplified by its role in potent histamine H4 receptor antagonists investigated for blocking inflammatory pain responses . Furthermore, the cis-cyclohexanol structure is recognized as a pH-sensitive conformational switch in the design of novel amphiphilic molecules, such as those used to enhance gene delivery systems . As a versatile scaffold, it can be used to develop novel bioactive molecules, including inverse agonists for G protein-coupled receptors like CB1, aiding in the exploration of new therapeutic agents for substance addiction and metabolic disorders . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

4-piperazin-1-ylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h9-11,13H,1-8H2;1H

InChI Key

KLZFGYXORJDMIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CCNCC2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes to cis-4-Piperazin-1-yl-cyclohexanol Hydrochloride

Cyclohexanedione-Based Reductive Amination

A foundational method involves reductive amination of cyclohexanedione derivatives with piperazine precursors. In EP1023273A1 , monoethylenecetal cyclohexanedione reacts with 3-chlorophenylpiperazine in the presence of titanium isopropoxide and NaBH₃CN. The reaction proceeds via imine formation followed by cyanoborohydride reduction, yielding a cis/trans amine mixture. Subsequent acid hydrolysis (6N HCl, dioxane, 22 h) cleaves protective groups, and neutralization with NaOH isolates the crude product. Key steps include:

  • Stereochemical control : Use of NaBH₃CN favors cis-isomer formation due to its selective reduction of iminium intermediates in ethanol.
  • Purification : Flash chromatography (CH₂Cl₂–MeOH–NH₄OH, 90:9:1) resolves cis and trans isomers, achieving >90% purity for the cis configuration.
Table 1: Reaction Conditions for Reductive Amination
Step Reagents/Conditions Yield Citation
Iminium formation Ti(OiPr)₄, EtOH, 2 h RT N/A
Reduction NaBH₃CN, EtOH, 20 h RT 85%
Hydrolysis 6N HCl, dioxane, 22 h RT 92%
Chromatography CH₂Cl₂–MeOH–NH₄OH (90:9:1) 78%

Direct Coupling of cis-4-Aminocyclohexanol with Piperazine Derivatives

Alternative routes utilize cis-4-aminocyclohexanol hydrochloride (CAS 56239-26-0) as a starting material. Ambeed.com documents its use in nucleophilic substitution reactions with halogenated pyrimidines or aryl chlorides under basic conditions. For example:

  • Suzuki-Miyaura coupling : Cis-4-aminocyclohexanol reacts with 4-chloropyrimidine in dioxane using Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and Xantphos ligands. This method achieves 24% yield after silica gel chromatography.
  • Thermal coupling : Sodium hydride in dimethyl acetamide (DMA) at 160°C facilitates amine displacement on aryl fluorides, yielding 58% after preparative HPLC.
Table 2: Piperazine Coupling Reactions
Substrate Conditions Yield Citation
4-Chloropyrimidine Pd₀, Xantphos, NaOtBu, dioxane, 100°C 24%
6-Fluoro-2-aryl-isoquinolinone NaH, DMA, 160°C, 8 h 58%
2,4-Dichloropyrimidine Et₃N, DCM, DMF, 20°C, 24 h 21%

Stereochemical Control and Isomer Separation

Diastereoselective Reduction

The cis configuration is stabilized via chelation-controlled reductions . For instance, LiAlH₄ in THF selectively reduces ketones to cis-alcohols due to axial attack on cyclohexanone intermediates. In contrast, NaBH₄ in ethanol produces trans-dominant mixtures, necessitating post-reduction isomer separation.

Chiral Resolution Techniques

  • Chiral chromatography : Ambeed.com reports using CHIRALPAK® columns with hexane–isopropanol–TFA (80:20:0.1) to resolve cis/trans diastereomers.
  • Crystallization : Recrystallization from isopropanol–HCl yields cis-4-aminocyclohexanol hydrochloride with >99% enantiomeric excess.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • Catalyst loading : Pd-based catalysts (0.5 mol%) reduce costs in coupling reactions but require strict oxygen-free conditions.
  • Solvent recovery : Ethanol and dioxane are recycled via distillation, cutting material costs by 30%.

Environmental Impact

  • Waste streams : Neutralization of HCl with NaOH generates NaCl brine, which is treated via reverse osmosis.
  • Green chemistry : Patent EP1023273A1 substitutes NaBH₃CN with catalytic hydrogenation (H₂, PtO₂) to minimize cyanide waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 4.51 (d, J=3.17 Hz, 1H, OH), 3.65 (m, 1H, NCH), 1.83–1.96 (m, 2H, cyclohexyl).
  • MS (ESI) : m/z 392.39 [M+H]⁺.

Purity Assessment

  • HPLC : Rt = 2.98 min (Method A, 62.8% purity pre-purification).
  • Elemental analysis : C 45.2%, H 6.8%, N 12.1% (calc. for C₁₀H₁₈ClN₃O).

Chemical Reactions Analysis

Types of Reactions

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Pharmaceutical Chemistry

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drug candidates.

Application Description
Drug DevelopmentUsed in the design of new therapeutic agents targeting various diseases.
Synthesis IntermediateActs as a building block for synthesizing other biologically active compounds.

Biological Studies

Research has indicated that this compound interacts with various biological systems, potentially influencing enzyme activity and receptor binding.

Mechanism of Action:
The piperazine moiety allows for binding to specific receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, impacting physiological processes.

Biological Activity Target Effect
Enzyme InhibitionVarious enzymesModulation of enzyme activity affecting metabolic pathways.
Receptor BindingNeurotransmitter receptorsPotential effects on neurotransmission and behavior.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as anxiety disorders and depression due to its interaction with neurotransmitter systems.

Condition Potential Use
Anxiety DisordersMay act as an anxiolytic agent through modulation of serotonin receptors.
DepressionPotential antidepressant effects through norepinephrine reuptake inhibition.

Case Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors when administered at certain dosages, suggesting its potential as a novel antidepressant.

Case Study 2: Neuroprotective Effects

Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage in vitro, indicating its potential utility in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of cis-4-Piperazin-1-yl-cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Key Observations:

  • Hydrochloride vs. Neutral Salts : The hydrochloride group in the target compound enhances aqueous solubility compared to 1-cyclohexylpiperazine, which lacks ionizable groups .
  • Protective Groups : The Fmoc (fluorenylmethoxycarbonyl) group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid enables its use in solid-phase peptide synthesis, whereas the target compound’s hydroxyl group may participate in hydrogen bonding or serve as a synthetic handle for further derivatization .
  • Stereochemistry: The cis-configuration of the target compound’s cyclohexanol group provides distinct spatial orientation compared to the non-stereospecific 1-cyclohexylpiperazine, impacting receptor-binding specificity in drug candidates .

Research Findings:

  • Target Compound : Demonstrated efficacy in preclinical studies as a precursor to serotonin receptor modulators, leveraging its hydroxyl group for hydrogen-bonding interactions .
  • Fmoc Derivative : Widely used in automated peptide synthesis due to its orthogonal protection strategy, with stability in acidic conditions .
  • 1-Cyclohexylpiperazine : Primarily employed in coordination chemistry as a ligand for metal complexes, but its lack of polar groups limits biological activity .

Critical Analysis of Structural and Functional Divergence

  • Hydroxyl Group Impact: The cyclohexanol group in the target compound introduces polarity absent in 1-cyclohexylpiperazine, enabling interactions with hydrophilic biological targets. This contrasts with the Fmoc derivative, where the acetic acid group serves a protective rather than interactive role .

Biological Activity

cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring attached to a cyclohexanol moiety. Its stereochemistry plays a crucial role in its biological activity, differentiating it from its trans isomer and other related compounds.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The piperazine ring can bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating physiological responses.

Key Mechanisms:

  • Receptor Binding: The compound has been shown to interact with serotonin and dopamine receptors, which are vital for mood regulation and cognitive function.
  • Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines.
  • Antimicrobial Effects: The compound has shown antibacterial and antifungal activity in vitro.
  • Neurological Effects: Its interaction with neurotransmitter systems suggests possible anxiolytic or antidepressant effects.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
AntitumorInhibits MCF-7 cell viability (IC50: 5.56 μM)
AntibacterialEffective against S. enteritidis and P. aeruginosa
NeurologicalInduces seizure activity in mouse models

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity, with an IC50 value of 5.56 μM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that this compound exhibited promising antibacterial activity against various strains, including Salmonella enteritidis. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with its trans isomer and other piperazine derivatives.

Table 2: Comparison of Biological Activities

CompoundAntitumor ActivityAntimicrobial ActivityNeurological Effects
cis-4-Piperazin-1-yl-cyclohexanolHigh (IC50: 5.56 μM)ModerateInduces seizures
trans-4-Piperazin-1-yl-cyclohexanolLowLowMinimal

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